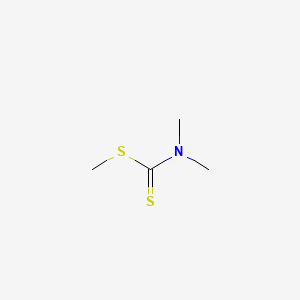
二甲基二硫代氨基甲酸甲酯
描述
Methyl dimethyldithiocarbamate is an organosulfur compound with the formula (CH3)2NC(S)SCH3. It is one of the simplest dithiocarbamic esters. It is a white volatile solid that is poorly soluble in water but soluble in many organic solvents . It was once used as a pesticide .
Synthesis Analysis
Methyl dimethyldithiocarbamate can be prepared by methylation of salts of dimethyldithiocarbamate . The reaction is as follows: (CH3)2NCS2Na + (CH3O)2SO2 → (CH3)2NC(S)SCH3 + Na[CH3OSO3]. It can also be prepared by the reaction of a tetramethyl thiuram disulfide with methyl Grignard reagents . The synthesis of dithiocarbamates can be done in a tidy environment and needs caution during their syntheses .Molecular Structure Analysis
The molecular formula of Methyl dimethyldithiocarbamate is C4H9NS2 . The molar mass is 135.24 g·mol−1 .Chemical Reactions Analysis
Dithiocarbamates, including Methyl dimethyldithiocarbamate, can be converted into water-soluble sodium salts in the presence of NaHCO3 prior to methylation using dimethyl sulfate .Physical And Chemical Properties Analysis
Methyl dimethyldithiocarbamate is a colorless or white solid . It has a melting point of 45–47 °C (113–117 °F; 318–320 K) . It has a density of 1.1±0.1 g/cm3, a boiling point of 165.6±23.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C .科学研究应用
Metal Complex Formation
Methyl dimethyldithiocarbamate exhibits exceptional coordination properties, allowing it to form stable complexes with transition metals . These metal complexes are crucial in various fields, including catalysis and materials science. The ability to form such complexes can lead to the synthesis of new materials with desirable properties for industrial applications.
Enzyme Inhibition
This compound has been utilized as an enzyme inhibitor . Enzyme inhibition is a critical aspect of drug development, especially for treating diseases where overactivity of specific enzymes contributes to disease progression. By inhibiting these enzymes, methyl dimethyldithiocarbamate can help regulate biological pathways, offering therapeutic potential for various conditions.
Anticancer Activity
Research has explored the use of methyl dimethyldithiocarbamate as an anticancer agent . Its ability to disrupt cancer cell growth and induce apoptosis makes it a candidate for cancer treatment research. The compound’s effectiveness against certain types of cancer cells highlights its potential in oncology.
Antimicrobial Properties
The antimicrobial applications of methyl dimethyldithiocarbamate are significant, particularly in the development of new antibiotics and antifungal agents . With increasing resistance to existing drugs, the need for novel antimicrobial compounds is critical, and this compound offers promising avenues for research.
Agricultural Uses
In agriculture, methyl dimethyldithiocarbamate serves as a protective agent against various pests and diseases . Its use in crop protection helps in maintaining food security and reducing crop losses, making it an essential tool for sustainable agriculture practices.
Heavy Metal Remediation
The compound’s application in environmental science, particularly in the remediation of heavy metals, is noteworthy . It can be used to remove or detoxify heavy metals from contaminated sites, aiding in environmental clean-up efforts and protecting ecosystems from toxic metal exposure.
安全和危害
未来方向
Dithiocarbamates, including Methyl dimethyldithiocarbamate, have been used in various applications such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . Future research will review papers on groups of aliphatic and aromatic dithiocarbamates and compare their anticancer activities with each other . The use of dithiocarbamate complexes in medical imaging is still at the infant stage and it needs to be further explored .
作用机制
Target of Action
Methyl dimethyldithiocarbamate is an organosulfur compound . It is primarily used as a pesticide, with a broad spectrum of activity against various plant pathogens, including fungi, bacteria, and insects . The primary targets of Methyl dimethyldithiocarbamate are these pathogens, where it acts as an enzyme inhibitor .
Mode of Action
Methyl dimethyldithiocarbamate interacts with its targets by exploiting its strong metal binding capacity . It binds with metal ions such as Copper (II), Iron (II), Iron (III), Cobalt (II), Manganese (II), Nickel (II), and Lead (II), acting as an enzyme inhibitor . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .
Biochemical Pathways
The biochemical pathways affected by Methyl dimethyldithiocarbamate are primarily those involving the enzymes that it inhibits. By binding to metal ions, it disrupts the normal functioning of these enzymes, leading to a disruption in the biochemical pathways that they are involved in .
Pharmacokinetics
The pharmacokinetics of Methyl dimethyldithiocarbamate involve its absorption, biotransformation, and excretion . It is absorbed into the system where it undergoes biotransformation. This involves the generation of carbon disulfide . The metabolic pathways involved in this process lead to the excretion of the metabolites .
Result of Action
The result of the action of Methyl dimethyldithiocarbamate is the inhibition of the growth and proliferation of the targeted pathogens . By inhibiting the enzymes necessary for their survival, it effectively controls the spread of these pathogens .
Action Environment
The action, efficacy, and stability of Methyl dimethyldithiocarbamate can be influenced by various environmental factors . For instance, its effectiveness as a pesticide can be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . It is also worth noting that Methyl dimethyldithiocarbamate is a volatile solid that is poorly soluble in water but soluble in many organic solvents .
属性
IUPAC Name |
methyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-5(2)4(6)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZMDUHKWRYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190797 | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dimethyldithiocarbamate | |
CAS RN |
3735-92-0 | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystogon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH76WPU8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Given the documented fungicidal activity of a Methyl dimethyldithiocarbamate derivative, what other applications might this compound family hold in materials science?
A1: While the provided research focuses on the synthesis and applications of Methyl dimethyldithiocarbamate derivatives in organic chemistry [, ], their potential extends beyond fungicidal activity. The presence of sulfur atoms in the molecule suggests possibilities for applications in materials science. For instance:
Q2: The research highlights the thermal stability of Methyl dimethyldithiocarbamate. How does this property influence its potential applications compared to other dithiocarbamates?
A2: The gas-phase pyrolysis study clearly demonstrated the high thermal stability of Methyl dimethyldithiocarbamate even at temperatures up to 1404 K []. This stability offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




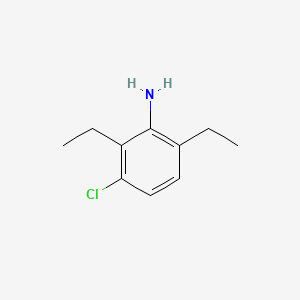
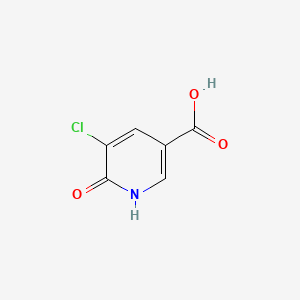
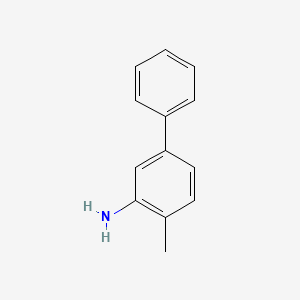
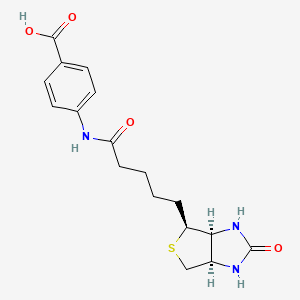
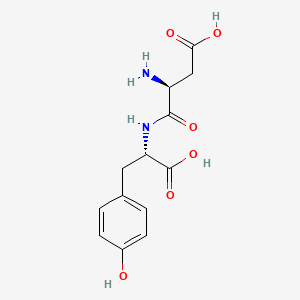


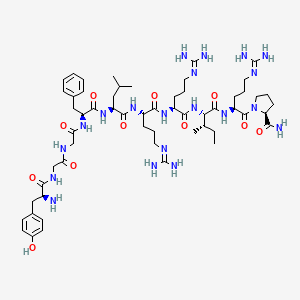
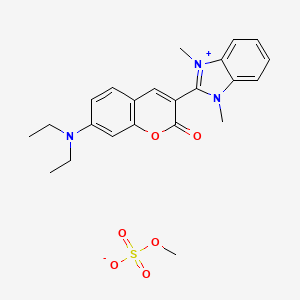


![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)
